The quest to overcome P-gp-mediated MDR has evolved through three generations of inhibitors:
Table 1: Generational Development of P-gp Inhibitors
Generation | Representative Agents | Key Limitations | Clinical Outcome |
---|---|---|---|
First | Verapamil, Cyclosporine A | Low potency; non-specific binding; pharmacokinetic interactions (CYP3A4 inhibition) | Toxicity required chemotherapy dose reduction |
Second | Valspodar (PSC-833), Dexverapamil | Reduced toxicity but retained CYP interactions; altered chemo pharmacokinetics | No survival benefit in Phase III trials |
Third | Zosuquidar, Tariquidar | High P-gp specificity; minimal CYP inhibition; no significant chemo interactions | Mixed results; biomarker stratification needed |
First-generation inhibitors (e.g., verapamil, cyclosporine A) suffered from low potency and off-target effects, particularly cytochrome P450 (CYP3A4/CYP2C8) inhibition, necessitating 22–66% dose reductions of co-administered chemotherapeutics [1] [4]. Second-generation agents like PSC-833 improved potency but retained significant pharmacokinetic interactions. Third-generation inhibitors, including zosuquidar (LY335979), were engineered for high P-gp specificity and minimal CYP inhibition, enabling full-dose chemotherapy administration [1] [3] [4].
Zosuquidar trihydrochloride is a potent and selective third-generation P-gp inhibitor with a binding affinity (Kd) of 79 nM and inhibitory constant (Ki) of 59 nM [2] [6]. Its molecular structure (C32H31F2N3O2·3HCl; MW: 636.99) features dibenzocycloheptene and quinoline moieties that enable high-affinity binding to P-gp’s transmembrane domains [2] [6]. Key mechanistic advantages include:
Table 2: Selectivity Profile of Zosuquidar Against ABC Transporters
Transporter | Type | IC50 | Effect of Zosuquidar |
---|---|---|---|
P-gp (ABCB1) | Efflux | 0.06–0.3 µM | Potent inhibition |
MRP1 (ABCC1) | Efflux | >10 µM | No significant inhibition |
BCRP (ABCG2) | Efflux | >10 µM | No significant inhibition |
OCT1–3 (SLC22A) | Uptake | >1 µM | Weak inhibition (research only) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: